molecular formula C20H22O5 B14590943 1,3-Bis(3,4-dimethoxyphenyl)but-2-en-1-one CAS No. 61638-90-2

1,3-Bis(3,4-dimethoxyphenyl)but-2-en-1-one

Cat. No.: B14590943
CAS No.: 61638-90-2
M. Wt: 342.4 g/mol
InChI Key: CMLRAMRCLMZLGR-UHFFFAOYSA-N
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Description

2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C20H22O5. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butenone backbone. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- typically involves the aldol condensation reaction. This reaction is performed under basic conditions, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which subsequently undergoes dehydration to yield the α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the aldol condensation reaction remains a fundamental approach in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- involves its interaction with molecular targets through its α,β-unsaturated carbonyl group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to various biological and chemical effects. The compound’s aromatic rings also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

61638-90-2

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

1,3-bis(3,4-dimethoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C20H22O5/c1-13(14-6-8-17(22-2)19(11-14)24-4)10-16(21)15-7-9-18(23-3)20(12-15)25-5/h6-12H,1-5H3

InChI Key

CMLRAMRCLMZLGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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